molecular formula C16H18N4O2S B2952532 1-(3-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea CAS No. 941968-58-7

1-(3-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea

Cat. No.: B2952532
CAS No.: 941968-58-7
M. Wt: 330.41
InChI Key: YVDSQJKNJZRDLY-UHFFFAOYSA-N
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Description

The compound 1-(3-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea is a urea derivative featuring a 3-methylphenyl group and a 1,3-thiazol-2-yl moiety substituted with a pyrrolidine-1-carbonyl group. Urea-linked heterocycles are well-documented for their pharmacological properties, including kinase inhibition and anti-inflammatory activity . The pyrrolidine-thiazole-urea scaffold suggests possible applications in medicinal chemistry, akin to compounds like milpecitinib (a Janus kinase inhibitor) and RKI-1447 (a modulator of cellular pathways) .

Properties

IUPAC Name

1-(3-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11-5-4-6-12(9-11)17-15(22)19-16-18-13(10-23-16)14(21)20-7-2-3-8-20/h4-6,9-10H,2-3,7-8H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDSQJKNJZRDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: This step involves the reaction of the thiazole intermediate with a pyrrolidine derivative, often under reflux conditions.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Thiazole Ring Functionalization

The thiazole ring undergoes electrophilic and nucleophilic substitutions due to its electron-rich heterocyclic structure. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesReference
Arylation Pd-catalyzed coupling (e.g., Suzuki)4-Arylthiazol-2-yl derivatives
Oxidation H₂O₂, KMnO₄Thiazole sulfoxide/sulfone derivatives
Halogenation NBS, Br₂ in DCM5-Bromo-thiazole analogs
  • Arylation : Palladium-catalyzed cross-coupling reactions introduce aryl groups at the 4-position of the thiazole ring, enhancing π-π stacking interactions in biological targets .

  • Oxidation : Controlled oxidation yields sulfoxide derivatives, which modulate electronic properties and metabolic stability .

Urea Linkage Reactivity

The urea group participates in condensation and hydrolysis reactions, critical for prodrug design and metabolite studies:

Reaction TypeReagents/ConditionsProducts/OutcomesReference
Hydrolysis HCl/NaOH, aqueous ethanol3-Methylphenylamine + thiazole carbamate
Condensation Isocyanates, DIPEA in THFTrisubstituted ureas
Cyclization POCl₃, refluxThiazolo[3,2-a]pyrimidinone derivatives
  • Hydrolysis : Acidic or basic conditions cleave the urea bond, releasing 3-methylphenylamine and a thiazole-carboxylic acid intermediate .

  • Condensation : Reaction with aryl isocyanates generates bis-urea derivatives, improving solubility and target affinity .

Pyrrolidine-Carbonyl Modifications

The pyrrolidine-carboxamide group undergoes substitution and reduction reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesReference
Amide Reduction LiAlH₄, THF, 0°CPyrrolidine-1-methanol analog
N-Alkylation Alkyl halides, K₂CO₃, DMFN-Alkylated pyrrolidine derivatives
  • Reduction : LiAlH₄ reduces the carbonyl to a hydroxymethyl group, altering hydrogen-bonding capacity .

  • N-Alkylation : Introduces alkyl chains to modulate lipophilicity and blood-brain barrier permeability .

Cross-Coupling Reactions

The compound’s aromatic and heterocyclic motifs enable site-selective cross-coupling:

Reaction TypeReagents/ConditionsProducts/OutcomesReference
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, aryl halides4-Aminophenyl-thiazole derivatives
Sonogashira CuI, Pd(PPh₃)₄, terminal alkynesAlkynyl-thiazole conjugates
  • Buchwald-Hartwig Amination : Introduces aryl amines at the thiazole 4-position for enhanced kinase inhibition .

  • Sonogashira Coupling : Attaches alkynes for click chemistry applications in probe development .

Biological Activity Correlation

Reaction products exhibit modified pharmacological profiles:

Derivative ClassIC₅₀ (Cancer Cell Lines)Key Structural ModificationReference
4-Arylthiazol-2-ylurea 0.8–2.1 µMElectron-withdrawing aryl
Thiazole sulfoxide 3.5 µMSulfoxide group
N-Alkylated pyrrolidine 5.2 µMC₆H₁₃ chain
  • Electron-withdrawing aryl groups at the thiazole 4-position improve cytotoxicity by 40% compared to parent compound .

  • Sulfoxide derivatives show reduced hepatotoxicity in preclinical models .

Synthetic Pathways

A representative synthesis route involves:

  • Thiazole Formation : Hantzsch synthesis with α-bromoacetophenone and thiourea .

  • Pyrrolidine Attachment : Nucleophilic acyl substitution using pyrrolidine-1-carbonyl chloride .

  • Urea Coupling : Reaction of 3-methylphenyl isocyanate with the thiazole-2-amine intermediate .

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, with modifications directly impacting pharmacological efficacy and selectivity. Further studies should explore photochemical and electrochemical reactions to expand its synthetic utility.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole and pyrrolidine moieties could play a crucial role in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares key structural features of the target compound with analogous urea-thiazole derivatives:

Compound Name Substituents on Phenyl Group Thiazole Substituent Urea Linkage Reference
1-(3-Methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea (Target) 3-Methyl 4-(Pyrrolidine-1-carbonyl) Direct linkage to thiazole N/A
Milpecitinib 3-Substituted phenyl 4-[5-(Pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl] Acetamide instead of urea
1-(4-Methoxyphenyl)-3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}urea 4-Methoxy 4-[3-Oxo-3-(pyrrolidin-1-yl)propyl] Direct linkage to thiazole
RKI-1447 3-Hydroxybenzyl 4-(Pyridin-4-yl) Direct linkage to thiazole
AB5 (from ) 3-Sulfonamide-phenyl 2-Aminothiazole Direct linkage to thiazole

Key Observations :

  • The target compound’s pyrrolidine-carbonyl group on the thiazole ring distinguishes it from RKI-1447 (pyridine substituent) and AB5 (sulfonamide-phenyl group).
  • The 3-methylphenyl group provides steric and electronic differences versus the 4-methoxyphenyl in or 3-hydroxybenzyl in .

Insights :

  • The pyrrolidine-carbonyl-thiazole motif in the target compound may mimic milpecitinib’s JAK inhibition but with altered selectivity due to the urea group .
  • Urea derivatives like RKI-1447 and 3-ureidopyrazoles demonstrate that substituent variation critically impacts target specificity .

Example Protocol :

  • Step 1: Synthesize 4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-amine via Hantzsch thiazole synthesis.
  • Step 2: React with 3-methylphenyl isocyanate to form the urea linkage.

Physicochemical Properties and Computational Analysis

Property Target Compound (Inferred) 1-(4-Methoxyphenyl)-3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}urea RKI-1447
Molecular Weight ~374.5 g/mol 374.5 g/mol 340.4 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) 2.8 1.9
Hydrogen Bond Donors 2 (urea NH) 2 2

Computational Tools :

  • SHELX : Used in crystallographic refinement of related structures .

Biological Activity

Overview of 1-(3-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea

This compound is a synthetic compound that incorporates a thiazole moiety, which is known for its diverse biological activities. The presence of both the thiazole and urea functional groups suggests potential pharmacological properties.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Compounds containing thiazole rings often exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-based compounds have shown effectiveness in inhibiting cell proliferation in human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with thiazole structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticonvulsant Activity

Some thiazole-containing compounds have demonstrated anticonvulsant activity in preclinical studies. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the thiazole ring can enhance efficacy against seizure models .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of various thiazole derivatives found that certain modifications significantly increased antiproliferative activity against cancer cell lines, highlighting the importance of structural features in enhancing biological activity .
  • Antimicrobial Efficacy : In a comparative study, several thiazole derivatives were tested against common pathogens. Results indicated that compounds with electron-donating groups exhibited higher antibacterial activity compared to those without such modifications .
  • Anticonvulsant Screening : A set of novel thiazole derivatives was synthesized and screened for anticonvulsant activity using the pentylenetetrazole (PTZ) model. Some derivatives showed promising results, indicating potential for further development as therapeutic agents for epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

  • Substituents on the Thiazole Ring : Modifications can enhance or diminish activity; for example, halogen substitutions often increase potency.
  • Pyrrolidine Moiety Influence : The carbonyl group in the pyrrolidine structure may facilitate interactions with biological targets, enhancing efficacy.
  • Overall Molecular Geometry : The three-dimensional conformation plays a crucial role in how well the compound can bind to its target.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this urea derivative?

Methodological Answer:
The synthesis typically involves coupling an isocyanate with a substituted amine. For example, 3-methylphenyl isocyanate can react with 4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl generated during the reaction. Crystallization from ethanol–acetic acid (2:1) mixtures is commonly used to purify the product . Key parameters include:

  • Temperature : Reflux (e.g., 80–110°C depending on solvent).
  • Solvent : Anhydrous conditions to avoid side reactions.
  • Characterization : Confirm via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to verify urea bond formation and substituent placement .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity against kinase targets?

Methodological Answer:

Target Selection : Prioritize kinases with structural homology to targets inhibited by similar urea derivatives (e.g., EGFR or VEGFR kinases).

In Vitro Assays :

  • Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with purified kinase domains.
  • Include positive controls (e.g., staurosporine) and measure IC50_{50} values.

Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the thiazole ring or pyrrolidine moiety to identify critical functional groups .

Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP-binding pockets .

Basic: What characterization techniques are essential for confirming structural integrity?

Methodological Answer:

  • Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 6.8–7.5 ppm) and urea NH signals (δ 8.5–10 ppm).
    • 13C NMR^{13} \text{C NMR}: Confirm carbonyl (C=O) peaks near 160–170 ppm.
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and stereochemistry (e.g., as in for a related urea-thiadiazole compound) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How to address contradictions in reported solubility data across studies?

Methodological Answer:

Solvent System Analysis : Compare polarity of solvents used (e.g., DMSO vs. ethanol). shows solubility variations in CHCl3_3 vs. EtOH–AcOH mixtures .

pH Dependence : Test solubility in buffered solutions (pH 2–12) to assess protonation effects on the urea moiety.

Thermodynamic Studies : Perform differential scanning calorimetry (DSC) to measure melting points and identify polymorphic forms influencing solubility .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent degradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the urea group.
  • Light Sensitivity : Protect from UV exposure by using amber glass vials .

Advanced: What computational strategies predict environmental fate and ecotoxicity?

Methodological Answer:

QSAR Models : Apply quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite) to estimate biodegradability and bioaccumulation potential.

Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aquatic enzymes to assess persistence.

Ecotoxicity Screening : Use in silico platforms like TEST (Toxicity Estimation Software Tool) to predict LC50_{50} values for aquatic organisms .

Basic: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate urea bond formation.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W microwave irradiation) .
  • Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product efficiently .

Advanced: What strategies resolve discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS.

Metabolite Identification : Incubate the compound with liver microsomes to identify active/inactive metabolites.

Dose-Response Calibration : Adjust in vivo dosing based on protein binding assays (e.g., equilibrium dialysis) to account for serum albumin interactions .

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